2-(2-Nitrophenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a dioxaborinane ring and a nitrophenyl substituent. Its molecular formula is , and it features a boron atom bonded to two oxygen atoms in a cyclic structure, along with a nitro group attached to a phenyl ring. This compound exhibits unique properties due to the electron-withdrawing nature of the nitro group, which can significantly influence its reactivity and interactions in various chemical environments.
Several methods are available for synthesizing 2-(2-Nitrophenyl)-1,3,2-dioxaborinane:
2-(2-Nitrophenyl)-1,3,2-dioxaborinane finds applications in various fields:
Interaction studies involving 2-(2-Nitrophenyl)-1,3,2-dioxaborinane primarily focus on its reactivity with other chemical species. For instance:
Several compounds share structural similarities with 2-(2-Nitrophenyl)-1,3,2-dioxaborinane. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Nitrophenylboronic acid | 24067-17-2 | 0.92 |
4-Fluoro-2-nitrophenylboronic acid | 1288978-82-4 | 0.86 |
5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxaborolane | 190788-59-1 | 0.84 |
3-Nitro-5-(4-nitrophenyl)-pyridine | 2096331-60-9 | 0.71 |
(4-Bromo-2-nitrophenyl)boronic acid | 860034-11-3 | 0.69 |
The uniqueness of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane lies in its specific arrangement of functional groups and its ability to participate in diverse